REACTION_CXSMILES
|
CC1C=CC=C(C)N=1.I([O-])(=O)(=O)=[O:10].[Na+].[CH3:15][C:16]([S:26]([CH3:29])(=[O:28])=[O:27])([CH2:22][CH2:23][CH:24]=C)[C:17]([O:19][CH2:20][CH3:21])=[O:18]>O1CCOCC1.O.[Os](=O)(=O)(=O)=O>[CH3:15][C:16]([S:26]([CH3:29])(=[O:28])=[O:27])([CH2:22][CH2:23][CH:24]=[O:10])[C:17]([O:19][CH2:20][CH3:21])=[O:18] |f:1.2,4.5|
|
Name
|
|
Quantity
|
6.1 mL
|
Type
|
reactant
|
Smiles
|
CC1=NC(=CC=C1)C
|
Name
|
|
Quantity
|
23.1 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
Name
|
ethyl 2-methyl-2-(methylsulfonyl)hex-5-enoate
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)OCC)(CCC=C)S(=O)(=O)C
|
Name
|
|
Quantity
|
0.27 L
|
Type
|
solvent
|
Smiles
|
O1CCOCC1.O
|
Name
|
|
Quantity
|
6.6 mL
|
Type
|
catalyst
|
Smiles
|
[Os](=O)(=O)(=O)=O
|
Type
|
CUSTOM
|
Details
|
After vigorously stirring overnight (approx. 18 h)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction was partitioned between dichloromethane (0.2 L) and water (0.2 L)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with dichloromethane (0.2 L)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OCC)(CCC=O)S(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |